N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-28-19-14-16(15-20(29-2)22(19)30-3)21-18-10-7-11-25(18)12-13-26(21)23(27)24-17-8-5-4-6-9-17/h7,10-11,14-15,17,21H,4-6,8-9,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIFMFVPHCAZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trimethoxyphenyl Group: This step often involves the use of trimethoxybenzene derivatives and coupling reactions.
Attachment of the Cyclohexyl Group: This is usually done through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or other nucleophiles/electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in studies to understand its interaction with biological systems and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
The compound’s pyrrolo[1,2-a]pyrazine core distinguishes it from structurally related heterocycles in the evidence:
- Imidazo[1,2-a]pyridine (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate features a fused imidazole-pyridine system. The imidazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to the pyrrolo-pyrazine core .
- Imidazo[1,2-a]pyrimidine (): Compound 3h contains an imidazo-pyrimidine core with a 4-methylpiperazinylphenyl substituent.
- Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine (): This tricyclic system (e.g., N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide) combines pyrrolo and pyrido motifs, creating a larger π-conjugated system that may influence solubility and target binding .
Table 1: Core Heterocycle Comparison
| Compound Core | Key Features | Potential Pharmacological Impact |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine | Moderate aromaticity, two nitrogen atoms | Balanced lipophilicity for membrane penetration |
| Imidazo[1,2-a]pyridine | Additional nitrogen, higher polarity | Enhanced hydrogen bonding with targets |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine | Extended conjugation, rigid structure | Improved stacking in enzyme active sites |
Substituent Effects
- Trimethoxyphenyl vs. In contrast, the 4-nitrophenyl group in is electron-withdrawing, which may reduce metabolic stability .
- Cyclohexyl Carboxamide vs. Piperazinyl () : The cyclohexyl group enhances lipophilicity, favoring blood-brain barrier penetration, whereas the 4-methylpiperazinyl group in 3h introduces basicity, improving aqueous solubility .
Table 2: Substituent Impact on Properties
*Estimated values based on structural analogs.
Biological Activity
N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial activities.
- Molecular Formula : C25H28N2O5
- Molecular Weight : 436.5 g/mol
- CAS Number : 1351700-44-1
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Pyrazole derivatives have been shown to inhibit key oncogenic pathways and exhibit cytotoxic effects on various cancer cell lines.
- Mechanism of Action : The compound may inhibit enzymes involved in tumor progression and induce apoptosis in cancer cells. For instance, it has been observed to disrupt microtubule formation in cancer cells, leading to cell cycle arrest and subsequent cell death.
- Case Study : In a study involving MCF-7 breast cancer cells (estrogen receptor-positive), the compound demonstrated significant antiproliferative effects with an IC50 value of 52 nM. It was also effective against triple-negative MDA-MB-231 cells with an IC50 of 74 nM .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various assays.
- Mechanism : The compound is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Research Findings : In vitro studies have shown that this compound can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Pyrazole derivatives are known for their broad-spectrum antimicrobial properties.
- Activity Spectrum : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.
- Case Study : A series of pyrazole derivatives were tested for their antimicrobial activity using the disc diffusion method. The results indicated that compounds with similar structural features exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-cyclohexyl-1-(3,4-dimethoxyphenyl)-1H-pyrazine | Fewer methoxy groups | Lower antitumor activity |
| N-cyclohexyl-1-(3-methoxyphenyl)-1H-pyrazine | Single methoxy group | Reduced anti-inflammatory effects |
Q & A
Q. What are the optimal synthetic routes for preparing N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide?
The synthesis typically involves a multi-step process:
- Core formation : Intramolecular cyclization of precursor carboxamides using palladium catalysts (e.g., Pd(OAc)₂) under inert conditions .
- Substituent introduction : Alkylation or acylation reactions to attach the cyclohexyl and trimethoxyphenyl groups. Solvents like ethanol or dimethyl sulfoxide (DMSO) are used, with triethylamine as a base to optimize yields .
- Key parameters : Reaction temperature (e.g., reflux at 80–100°C) and catalyst loading (5–10 mol%) significantly influence cyclization efficiency .
Q. How can spectroscopic methods confirm the molecular structure of this compound?
- NMR : and NMR spectra identify proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and carbon backbone connectivity .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₉H₃₆N₄O₅) .
- IR spectroscopy : Bands near 1650–1700 cm⁻¹ confirm the carboxamide carbonyl group .
Q. What are the primary biological targets of this compound in preliminary assays?
Pyrrolo[1,2-a]pyrazine derivatives often target enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to their heterocyclic core. The trimethoxyphenyl group may enhance binding to tubulin or DNA-interacting proteins, as seen in analogs with similar substituents .
Advanced Research Questions
Q. How can conflicting data on reaction yields in different synthetic protocols be resolved?
- Comparative analysis : Test variables like solvent polarity (e.g., DMSO vs. ethanol) and catalyst type (Pd vs. Cu). For example, DMSO improves solubility of aromatic intermediates, increasing yields by 15–20% .
- Design of experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature × catalyst loading) and optimize conditions .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to the carboxamide moiety to improve solubility .
- Formulation : Use cyclodextrin-based encapsulation or lipid nanoparticles, which increased bioavailability by 3-fold in related pyrrolopyrazines .
Q. How does the trimethoxyphenyl substituent influence structure-activity relationships (SAR)?
- Electron-donating effects : Methoxy groups enhance π-π stacking with aromatic residues in target proteins, as shown in docking studies of analogs .
- Steric hindrance : Bulkier substituents (e.g., 3,4,5-trimethoxy vs. 2,4-dichloro) reduce binding affinity to tubulin by 40% in comparative assays .
Q. What mechanistic insights explain the compound’s inhibition of kinase activity?
- Competitive binding : The pyrrolopyrazine core occupies the ATP-binding pocket, as confirmed by X-ray crystallography of similar compounds .
- Allosteric modulation : The cyclohexyl group induces conformational changes in kinase activation loops, reducing phosphorylation efficiency .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in IC₅₀ values across cell-based assays?
- Normalization : Account for cell line variability (e.g., P-gp expression) using a reference inhibitor (e.g., verapamil for efflux pumps) .
- Dose-response refinement : Use 8–10 concentration points (vs. standard 5) to improve curve fitting accuracy .
Q. What computational tools are recommended for predicting metabolic pathways?
- In silico tools : SwissADME or ADMET Predictor™ estimate Phase I/II metabolism (e.g., cytochrome P450 oxidation of the cyclohexyl group) .
- Validation : Cross-reference predictions with LC-MS/MS metabolite profiling .
Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
